molecular formula C20H23NO3 B13775462 Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester CAS No. 93101-36-1

Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester

Cat. No.: B13775462
CAS No.: 93101-36-1
M. Wt: 325.4 g/mol
InChI Key: FODUEESCYFGXMP-UHFFFAOYSA-N
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Description

Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester is a complex organic compound with the molecular formula C20-H23-N-O2 and a molecular weight of 309.44 . This compound is characterized by its unique structure, which includes a mandelic acid moiety and a tetrahydropyridyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester involves several steps. The primary synthetic route includes the esterification of mandelic acid with the appropriate alcohol under acidic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. Specific reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester stands out due to its unique structural features and reactivity. Similar compounds include:

    Mandelic acid esters: These compounds share the mandelic acid moiety but differ in the ester group.

    Tetrahydropyridyl derivatives: These compounds contain the tetrahydropyridyl group but differ in the attached functional groups.

The uniqueness of this compound lies in its combination of the mandelic acid and tetrahydropyridyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

93101-36-1

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate

InChI

InChI=1S/C20H23NO3/c1-16(2)9-12-20(23,18-7-5-4-6-8-18)19(22)24-15-17-10-13-21(3)14-11-17/h4-8,10,23H,1,11,13-15H2,2-3H3

InChI Key

FODUEESCYFGXMP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CC(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O

Origin of Product

United States

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